Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-12(14)8-15(6-10(12)16)11(17)18-7-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSQDYMDGAHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Benzyl Pyrrolidine-1-carboxylate Derivatives
- Synthesis of Benzyl 3-pyrroline-1-carboxylate :
Commercially available pyrrolidine derivatives are reacted with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0 °C for 14 hours to yield benzyl 3-pyrroline-1-carboxylate intermediates with high yield (~99%). The reaction involves slow addition of Cbz-Cl to the pyrrolidine in DCM, followed by aqueous workup and purification by extraction and chromatography.
Introduction of the Difluoro Group at C-3 Position
Difluorination using Fluorinating Reagents (DAST, XtalFluor, Deoxo-Fluor analogues) :
The key step for introducing the 3,3-difluoro moiety involves fluorination of the corresponding 3-oxo-pyrrolidine intermediate. Diethylaminosulfur trifluoride (DAST) or related reagents such as XtalFluor-E are employed under mild conditions to convert the ketone to the geminal difluoride with good yields (58–91%) and high selectivity.Representative Procedure :
A solution of the 3-oxo-pyrrolidine-1-carboxylate derivative in dichloromethane is treated with DAST at 0 °C and stirred for several hours at room temperature. The reaction is quenched with aqueous sodium bicarbonate, extracted, dried, and purified by silica gel chromatography to yield the difluoro product.
Hydroxylation at the 4-Position
Hydroxylation via Protected Amino Alcohol Intermediates :
Hydroxyl groups at the 4-position are introduced by starting from protected amino alcohols or by selective oxidation/reduction sequences. For example, benzyl-protected amino alcohols can be prepared by selective hydroxylation of the pyrrolidine ring or by ring-opening reactions of suitable precursors.Difluoromethylation and Hydroxylation :
Copper(I)-catalyzed difluoromethylation of protected amino alcohols with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45 °C has been reported. This method allows the simultaneous introduction of difluoro groups and hydroxyl functionalities, followed by purification via flash chromatography.
Protection and Deprotection Strategies
Benzyl Carbamate (Cbz) Protection :
The nitrogen is protected as a benzyl carbamate via reaction with benzyl chloroformate under basic conditions. This protection is stable during fluorination and hydroxylation steps and can be removed later by hydrogenolysis or acidic treatment.Use of Boc Protection and Deprotection :
In some synthetic routes, tert-butyl carbamate (Boc) protection is used. After fluorination, Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature to yield the free amine or corresponding salts.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Cbz Protection | Pyrrolidine + Cbz-Cl, DCM, 0 °C, 14 h | ~99 | High purity benzyl pyrrolidine-1-carboxylate intermediate |
| 2 | Ketone to Difluoro Conversion | DAST or XtalFluor-E, DCM, 0 °C to RT, 5–24 h | 58–91 | Selective gem-difluorination at C-3 position |
| 3 | Hydroxylation/Difluoromethylation | CuI catalyst, 2,2-difluoro-2-(fluorosulfonyl)acetic acid, MeCN, 45 °C | 70–83 | Simultaneous hydroxyl and difluoro group introduction |
| 4 | Deprotection (Cbz or Boc) | Hydrogenolysis or TFA in DCM, RT, 3 h | Quantitative | Clean removal of protecting groups to yield final compound |
Detailed Research Findings
Enantioselective Hydrogenation :
Some patents describe enantioselective hydrogenation methods to prepare chiral pyrrolidine-3-carboxylic acids, which can be further functionalized to the difluoro derivatives. These methods provide high enantiomeric purity under moderate conditions.Fluorination Reagents Stability and Handling :
Aminodifluorosulfinium salts (e.g., XtalFluor reagents) offer advantages over traditional reagents (DAST, Deoxo-Fluor) in terms of stability and handling, enabling safer and more efficient difluorination reactions.Purification Techniques : Flash chromatography using hexane/ethyl acetate or hexane/MTBE mixtures is commonly used to purify intermediates and final products, ensuring high purity for further applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate.
Reduction: Benzyl 3,3-difluoro-4-hydroxypyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding with the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:
2.2. Functional Group Impact
- Piperidine derivatives (e.g., CAS 1226495-16-4) lack the hydroxyl group, reducing hydrogen-bonding capacity and solubility .
- Hydroxyl Group :
The 4-hydroxyl group distinguishes the target compound from analogs like (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate (CAS 790658-58-1). This group introduces acidity (pKa ~10–12) and enables interactions with biological targets, such as enzymes or receptors . - Ester Variations : Replacing benzyl with tert-butyl () reduces lipophilicity, affecting membrane permeability. Benzyl esters are more resistant to hydrolysis than methyl or ethyl esters, extending in vivo stability .
Biological Activity
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with difluoromethyl and hydroxyl groups, which contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.
2. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various skin disorders. Compounds similar to this compound have been studied for their ability to inhibit tyrosinase activity. For example, derivatives have demonstrated IC50 values ranging from 25.29 μM to 64.13 μM in inhibiting tyrosinase, suggesting potential applications in skin whitening products and treatments for hyperpigmentation .
3. Antimicrobial Properties
Pyrrolidine derivatives are also recognized for their antimicrobial activities. While specific data on this compound is sparse, related compounds have shown efficacy against various bacterial strains, indicating a potential for this compound in developing new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Free Radical Scavenging : The hydroxyl group in the structure likely plays a critical role in neutralizing free radicals.
- Enzyme Inhibition : The compound may interact with the active site of tyrosinase or other enzymes, blocking substrate access and inhibiting enzymatic activity.
- Metal Chelation : Similar compounds have shown chelation properties that may contribute to their biological activities by disrupting metal-dependent enzyme functions.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. Below is a summary table of relevant findings:
Q & A
Q. What are the standard synthetic routes for Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine ring. A common approach includes:
Fluorination : Introduce difluoro groups at the 3,3-positions via nucleophilic substitution using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Hydroxylation : Selective oxidation or hydroxylation at position 4, often mediated by oxidizing agents (e.g., m-CPBA) or enzymatic methods.
Benzylation : Protect the amine group using benzyl chloroformate (Cbz-Cl) under phase-transfer catalysis (PTC) conditions (e.g., NaOH, CH₂Cl₂, and a catalyst like tetrabutylammonium bromide) .
Note: Stereochemical control during fluorination and hydroxylation requires chiral auxiliaries or asymmetric catalysis.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR confirm substituent positions and fluorine coupling patterns. For example, ¹⁹F NMR can distinguish axial/equatorial fluorine configurations .
- X-ray Crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks. Use SHELXL for refinement, as it handles high-resolution data and twinning effectively .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm⁻¹) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C in airtight containers with desiccants (e.g., molecular sieves). The hydroxyl group increases hygroscopicity, necessitating strict moisture control .
- Handling : Avoid prolonged exposure to light or elevated temperatures (>40°C), which may degrade the benzyl ester or induce epimerization.
Advanced Research Questions
Q. How does stereochemistry at the 3,3-difluoro and 4-hydroxy positions influence reactivity and biological interactions?
- Methodological Answer :
- Stereochemical Effects : The (3R,4R) and (3S,4S) enantiomers exhibit distinct hydrogen-bonding capabilities and steric profiles. For example, the 4-hydroxy group’s axial/equatorial orientation impacts binding to biological targets (e.g., enzymes or receptors).
- Experimental Validation : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers. Compare their activity in assays (e.g., enzyme inhibition) to correlate stereochemistry with function .
Q. What computational strategies predict the compound’s behavior in nucleophilic or acidic environments?
- Methodological Answer :
- DFT Calculations : Model transition states for hydrolysis of the benzyl ester under acidic conditions. Solvent effects (e.g., water vs. DMSO) can be simulated using PCM (Polarizable Continuum Model).
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins to predict bioavailability.
- Software : Gaussian, ORCA, or CP2K for quantum mechanics; GROMACS for MD .
Q. How can discrepancies between experimental crystallographic data and computational models be resolved?
- Methodological Answer :
- Data Reconciliation :
Re-refinement : Use SHELXL’s TWIN and BASF commands to account for twinning or disorder .
Alternative Models : Test different hydrogen-bonding networks or protonation states.
Validation Tools : Check geometry with PLATON or CCDC’s Mercury.
- Example : If computed bond lengths deviate >0.02 Å from X-ray data, re-examine basis sets or experimental resolution limitations .
Contradictions and Limitations in Existing Data
- Fluorination Selectivity : Some reports suggest competing side reactions (e.g., over-fluorination) under harsh conditions, necessitating optimized stoichiometry .
- Hydroxyl Group Reactivity : Conflicting stability data may arise from varying purity levels or storage conditions. Always verify via TLC or HPLC before use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
